N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-20(24-13-15-9-10-18-19(12-15)29-14-28-18)8-2-1-5-11-23-21-16-6-3-4-7-17(16)25-22(30)26-21/h3-4,6-7,9-10,12H,1-2,5,8,11,13-14H2,(H,24,27)(H2,23,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSULWHBGWOKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3S |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
| InChI Key | GEYLAHFFSDICPB-UHFFFAOYSA-N |
| LogP | 3.7409 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways related to inflammation and cancer progression.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Some derivatives of quinazoline have demonstrated antimicrobial activity against various pathogens.
Case Studies
- Anticancer Efficacy : A study conducted on related compounds revealed that they significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the production of nitric oxide and prostaglandin E2 in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : A recent investigation showed that derivatives similar to N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The target compound shares structural motifs with several HDAC modulators and quinazoline derivatives. Key comparisons are outlined below:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | TPSA | Key Substituents |
|---|---|---|---|---|---|---|
| Target Compound | 510.19 | 3.9 | 2 | 9 | 153 | Benzodioxole, Sulfanylidene quinazoline |
| PSP23 (N-(2-amino-5-(thiophen-2-yl)phenyl)-4-((6-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-ylamino)hexanamido)methyl)benzamide) | ~700 (estimated) | ~4.2 | 5 | 12 | ~200 | Thiophenyl, Isoindolinone, Dioxopiperidinyl |
| PSP65 (6-[[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-isoindol-4-yl]amino]-N-[[4-(N'-hexylhydrazinecarbonyl)-biphenyl-4-yl]methyl]hexanamide) | ~750 (estimated) | ~5.0 | 4 | 10 | ~180 | Hexylhydrazine, Biphenyl |
| BioDeep_00001041017 (Morpholinyl variant) | 510.19 | ~3.5 | 2 | 10 | ~160 | Morpholinyl, Benzodioxole |
| UNM000000866101 (Butylamino derivative) | ~650 (estimated) | 3.9 | 2 | 9 | 153 | Butylamino, [1,3]dioxoloquinazoline |
Key Observations :
The morpholinyl variant (BioDeep_00001041017) exhibits higher H-bond acceptor count (10 vs. 9), likely enhancing aqueous solubility .
Lipophilicity (logP) :
- The target’s logP of 3.9 aligns with UNM000000866101 but is lower than PSP23 (~4.2) and PSP65 (~5.0), indicating intermediate lipophilicity suitable for oral bioavailability .
Substituent Effects: Sulfanylidene vs. Thiophenyl: The sulfanylidene group in the target compound may enhance metal-binding affinity compared to PSP23’s thiophenyl group, which is more π-electron-rich but less polar . Morpholinyl vs. Butylamino: BioDeep_00001041017’s morpholinyl group increases TPSA (160 vs. 153 Ų), improving solubility, whereas the butylamino chain in UNM000000866101 adds flexibility without altering logP .
Q & A
Q. How to design derivatives with improved pharmacokinetics using SAR?
- Methodological Answer :
- Scaffold Hopping : Replace benzodioxole with bioisosteres (e.g., tetrahydrofuran) to reduce metabolic oxidation .
- Prodrug Strategies : Introduce ester groups at the hexanamide terminus for enhanced oral bioavailability .
- LogP Optimization : Use ChemAxon to predict logP; aim for 2–4 to balance solubility/permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
